2-(4-ethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide
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Description
"2-(4-ethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide" appears to be a complex organic compound, likely of interest due to its structural features which could imply applications in pharmaceuticals or materials science. The compound contains functional groups indicative of acetamides, which are known for their varied applications in chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves starting materials like N-methylaniline and chloracetyl chloride, undergoing reactions catalyzed by triethylamide and phase transfer catalysts to yield high-purity products (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives reveals interesting conformational details. For example, in the crystal structure of certain acetamides, extended and bent conformations have been observed, which are crucial for understanding their chemical behavior and interactions (Camerman et al., 2005).
Chemical Reactions and Properties
Acetamides participate in a variety of chemical reactions, reflecting their reactive acyl group and amide linkage. They can undergo reactions like transsilylation, leading to the formation of new compounds with potentially unique properties, as demonstrated in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide (Nikonov et al., 2016).
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Research on chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), highlights the importance of selective enzyme-catalyzed reactions in synthesizing intermediates for drugs, including antimalarials. This process involves the selective acetylation of amino groups to form specific acetamide compounds, which are key intermediates in drug synthesis.
Herbicide Metabolism and Environmental Impact
Studies on the metabolism of chloroacetamide herbicides, like those conducted by Coleman et al. (2000), provide insights into how similar acetamide compounds are metabolized in biological systems. This research sheds light on the pathways through which these compounds are processed and their potential environmental impact, contributing to a better understanding of the ecological consequences of acetamide-related chemicals.
Green Synthesis Approaches
Efforts to develop greener synthesis methods for acetamide derivatives, such as the work by Zhang Qun-feng (2008), demonstrate the scientific community's interest in more sustainable and environmentally friendly chemical processes. These studies focus on reducing harmful byproducts and improving the efficiency of synthesizing key intermediates used in various industries, including pharmaceuticals and dyes.
Advances in Analytical Techniques
Research into novel analytical methods, like the rapid chemometric HPLC method developed by Kanthale et al. (2020), highlights the continuous improvement in techniques for analyzing acetamide derivatives and related compounds. These advancements aid in the quality control and development of pharmaceuticals, ensuring the safety and efficacy of drugs.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-20-14-7-5-13(6-8-14)11-15(18)17-12-16(19)9-3-4-10-16/h5-8,19H,2-4,9-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLLXVCQYSZONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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